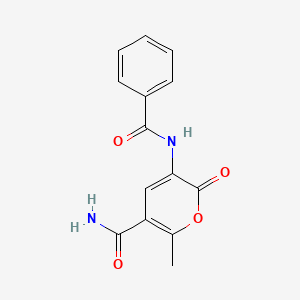

3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(benzoylamino)-L-Alanine” is a small molecule that belongs to the class of organic compounds known as L-alpha-amino acids . These are alpha amino acids which have the L-configuration of the alpha-carbon atom .

Synthesis Analysis

While specific synthesis information for “3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxamide” was not found, similar compounds such as isoxazole derivatives have been synthesized via one-pot multicomponent reactions .Chemical Reactions Analysis

The chemical reactions of a compound can be analyzed using various techniques. For instance, the movement of Na+ in certain reactions can trigger the activation of Na+ co-transporters .Physical and Chemical Properties Analysis

Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points . Chemical properties describe the characteristic ability of a substance to react to form new substances .Aplicaciones Científicas De Investigación

Crystal Structures and Chemical Properties

- The compound shows potential in crystallography, as it forms a centrosymmetric hydrogen-bonded dimer. This is facilitated by N–H···O interactions involving the amide and carbonyl moiety of the lactone group of adjacent molecules, showing complex supramolecular aggregation controlled by a combination of π–π interactions and weak C–H···O hydrogen bonding (Kranjc et al., 2012).

Synthesis of Heterocyclic Systems

- It has been used in the synthesis of various heterocyclic systems. Methyl 2-benzoylamino-3-dimethylaminopropenoate, a related compound, reacts with heterocyclic compounds containing an active methylene group to afford benzoylamino substituted pyranopyrimidinones, pyranopyrazolones, and 2H-1-benzopyranone (Stanovnik, Svete, & Tiŝler, 1989).

Synthesis and Antimicrobial Activity

- A study demonstrated the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide with antimicrobial activity. This process involves amide derivatives of pyranone, indicating the potential of this compound in developing new antimicrobial agents (Aytemir, Erol, Hider, & Özalp, 2003).

Potential in Organic Chemistry

- It has been utilized in organic chemistry, particularly in the synthesis of novel compounds. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate is used in the synthesis of fused pyranoazines, demonstrating the versatility of this compound in organic synthetic processes (Stanovnik, Kmetič, Stanovnic, Tiŝler, & Kappe, 1993).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-benzamido-2-methyl-6-oxopyran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-8-10(12(15)17)7-11(14(19)20-8)16-13(18)9-5-3-2-4-6-9/h2-7H,1H3,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLLZFUNUCRNBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2607367.png)

![[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2607368.png)

![4-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2607372.png)

![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2607374.png)

![1-Oxo-2-{[4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl}-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2607375.png)